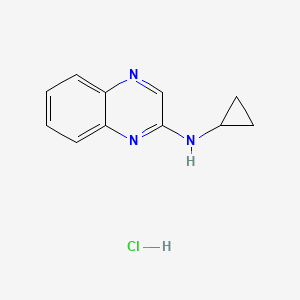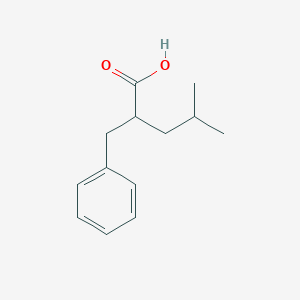
5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule with several functional groups. It contains a quinazolinone moiety, which is a type of heterocyclic compound. This moiety is often found in various pharmaceuticals and exhibits a wide range of biological activities . The compound also has an isopropylphenyl group and a phenyl group attached to it.
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinazolinone moiety would contribute to the rigidity of the molecule, while the phenyl and isopropylphenyl groups could potentially participate in π-π stacking interactions .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The amide groups could participate in hydrolysis or condensation reactions. The aromatic rings could undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Research into derivatives of quinazolinone, a core structure related to the compound , has demonstrated significant antimicrobial potential. For example, studies have synthesized various quinazolinone derivatives and evaluated them for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens, indicating the potential of such chemicals in the development of new antimicrobial agents. Compounds derived from quinazolinone structures have been found to possess good to moderate activities against test microorganisms, suggesting their utility in addressing antibiotic resistance issues (Patel & Shaikh, 2011; Habib, Hassan, & El‐Mekabaty, 2013).
Anticancer Applications
The search for new anticancer agents has also led to the investigation of quinazolinone derivatives. One study focused on synthesizing novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, which showed moderate to high levels of antitumor activities against various cancer cell lines in vitro. This indicates the potential of such compounds in cancer therapy, where they can act by arresting cancer cells in specific stages of the cell cycle and inducing apoptosis (Fang et al., 2016).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester. This intermediate is then reacted with anthranilic acid to form the target compound.", "Starting Materials": [ "2-amino-4-isopropylphenol", "ethyl acetoacetate", "anthranilic acid" ], "Reaction": [ "Step 1: Condensation of 2-amino-4-isopropylphenol with ethyl acetoacetate in the presence of a base such as sodium ethoxide to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid ethyl ester.", "Step 2: Hydrolysis of the ethyl ester using an acid such as hydrochloric acid to form 2-(4-isopropylphenylamino)-4-oxobutanoic acid.", "Step 3: Condensation of 2-(4-isopropylphenylamino)-4-oxobutanoic acid with anthranilic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the target compound, 5-(1-(2-((4-isopropylphenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)-N-phenylpentanamide." ] } | |
CAS-Nummer |
1223987-06-1 |
Molekularformel |
C30H32N4O4 |
Molekulargewicht |
512.61 |
IUPAC-Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-propan-2-ylanilino)ethyl]quinazolin-3-yl]-N-phenylpentanamide |
InChI |
InChI=1S/C30H32N4O4/c1-21(2)22-15-17-24(18-16-22)32-28(36)20-34-26-13-7-6-12-25(26)29(37)33(30(34)38)19-9-8-14-27(35)31-23-10-4-3-5-11-23/h3-7,10-13,15-18,21H,8-9,14,19-20H2,1-2H3,(H,31,35)(H,32,36) |
InChI-Schlüssel |
OMKVSBCHKBREFY-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4=CC=CC=C4 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{2-[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]ethyl}-4-methoxy-2,5-dimethylbenzene-1-sulfonamide](/img/structure/B2879600.png)
![N-[1-[2-[Ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]-4-methylbenzamide](/img/structure/B2879603.png)


![N-[(2-chlorophenyl)methyl]-2-{7-methyl-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2879606.png)
![2-[3-oxo-8-(phenylsulfanyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2879607.png)

![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2879610.png)


![N4-(4-chlorophenyl)-N6-(3,4-dimethylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2879614.png)

![2-(4-ethoxyphenyl)-4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B2879622.png)
![6-((3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(3-methoxybenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2879623.png)
